molecular formula C9H10BrF2NS B1415556 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine CAS No. 1934654-97-3

1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine

Cat. No.: B1415556
CAS No.: 1934654-97-3
M. Wt: 282.15 g/mol
InChI Key: HHFSENWYYBWCEV-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine is a high-value chemical intermediate designed for advanced research and development, particularly in pharmaceutical chemistry and materials science. This compound features a 5-bromothiophene scaffold, a privileged structure known for its prevalence in bioactive molecules and organic electronic materials . The bromine atom serves as an excellent handle for further structural diversification via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to create diverse chemical libraries from a single, versatile building block . The 3,3-difluoropyrrolidine moiety is a critically important motif in medicinal chemistry, widely employed as a bioisostere for amides and carboxylic acids to improve the pharmacokinetic properties of drug candidates. Its incorporation can enhance metabolic stability, membrane permeability, and bioavailability . This specific difluorinated ring is found in pharmacologically active compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitor Gosogliptin, underscoring its relevance in the development of new therapeutic agents . The strategic combination of these two fragments into a single molecule makes 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine a powerful tool for researchers. Its primary applications include serving as a key synthetic intermediate in the discovery of new pharmaceuticals, the construction of complex molecules for chemical biology probes, and the development of novel organic materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF2NS/c10-8-2-1-7(14-8)5-13-4-3-9(11,12)6-13/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFSENWYYBWCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,3-Difluoropyrrolidine

The synthesis of 3,3-difluoropyrrolidine involves several steps, as outlined in a study on its practical preparation:

  • Step 1: Claisen rearrangement followed by Ru(VIII)-catalyzed oxidation to prepare 2,2-difluorosuccinic acid .
  • Step 2: Cyclization to form N-benzyl-3,3-difluoropyrrolidinone , followed by reduction with BH$$3$$.Me$$2$$S to obtain 3,3-difluoropyrrolidine .

Synthesis of (5-Bromothiophen-2-yl)methanamine

The synthesis of (5-bromothiophen-2-yl)methanamine can be achieved through the following steps:

  • Step 1: Preparation of 5-bromothiophene-2-carbaldehyde .
  • Step 2: Reduction of the aldehyde to form (5-bromothiophen-2-yl)methanol , followed by conversion to (5-bromothiophen-2-yl)methanamine using a suitable amine-forming reaction.

Coupling Reaction

To form 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine , a coupling reaction between 3,3-difluoropyrrolidine and (5-bromothiophen-2-yl)methanamine could be employed. This might involve an alkylation reaction using a suitable base and solvent.

Reaction Conditions and Yields

The following table summarizes hypothetical reaction conditions and yields for the synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine based on known methods for similar compounds:

Step Reaction Conditions Yield
1. Synthesis of 3,3-Difluoropyrrolidine Claisen rearrangement, Ru(VIII)-catalyzed oxidation, cyclization, and reduction Variable (dependent on specific conditions)
2. Synthesis of (5-Bromothiophen-2-yl)methanamine Reduction of 5-bromothiophene-2-carbaldehyde, followed by amine formation 60-80% (estimated)
3. Coupling Reaction Alkylation reaction with base and solvent 50-70% (estimated)

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups or to introduce new functionalities.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like DMF or THF.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate (K3PO4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and methodologies.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, while the bromothiophene moiety can contribute to its binding affinity and selectivity.

Comparison with Similar Compounds

Key Observations:

Bromothiophene vs. Halogenated Aryl Groups: The bromothiophene group in the target compound provides distinct electronic and steric effects compared to iodine-substituted analogues (e.g., CAS 2138421-50-6). Bromine’s moderate electronegativity balances reactivity and stability, whereas iodine increases lipophilicity and molecular weight .

Pyrrolidine Derivatives :

  • The 3,3-difluoropyrrolidine core reduces basicity (pKa ~7.5) compared to unsubstituted pyrrolidine (pKa 11.3), impacting reaction kinetics in synthetic applications such as aza-Michael additions .
  • 3,3-Difluoropyrrolidine hydrochloride (CAS 163457-23-6) is a salt form with enhanced solubility in polar solvents, making it preferable for biochemical assays targeting Plasmodium LDH inhibition .

The ditrifluoroacetate counterion further modifies solubility and purification requirements .

Biological Activity

1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The compound has the molecular formula C9H10BrF2NSC_9H_{10}BrF_2NS and features a pyrrolidine ring substituted with a bromothiophenyl group. Its structure can be represented as follows:

  • Chemical Structure :
    • Chemical Structure

Physical Properties

  • Molecular Weight : 273.15 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Anticancer Properties : The compound has shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect.
    • Table 1 : Cytotoxicity of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine on MCF-7 Cells
    Concentration (µM)Cell Viability (%)
    0100
    585
    1060
    2030
  • Antimicrobial Effect :
    • In vitro studies assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
    • Table 2 : Antimicrobial Activity of the Compound
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli50

Pharmacological Studies

Recent pharmacological evaluations have highlighted the compound's potential as a lead candidate for drug development. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Toxicological Profile

Toxicity studies are crucial for understanding the safety profile of new compounds. Initial assessments indicate that while the compound exhibits biological activity, it also requires thorough evaluation to determine its safety margins.

Q & A

Q. What are the common synthetic routes for preparing 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine, and what reaction conditions optimize yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

  • SNAr (nucleophilic aromatic substitution): Reacting a bromothiophene derivative with a pre-functionalized 3,3-difluoropyrrolidine under anhydrous conditions. demonstrates a similar approach using 2-chloro-6-fluoropyridine and 3,3-difluoropyrrolidine hydrochloride in a SNAr reaction, achieving 84% yield with DMF as the solvent and potassium carbonate as the base .
  • Cross-coupling: highlights a method where bromothiophenol derivatives are coupled with halogenated heterocycles (e.g., chloropyridines) using DMF as a solvent and potassium carbonate at 110°C overnight .
    Optimization Tips:
  • Use inert atmospheres (e.g., nitrogen) to prevent side reactions.
  • Purify via column chromatography or recrystallization to isolate the product.

Q. How is the structure of 1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine confirmed post-synthesis?

Key analytical techniques include:

  • NMR Spectroscopy: 1^1H and 19^{19}F NMR identify substituents and fluorinated groups. For instance, confirms pyrrolidine ring substitution via 1^1H NMR chemical shifts .
  • Mass Spectrometry (ESI-MS or HRMS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves 3D conformation and bond angles. provides a template for crystallographic data collection (e.g., monoclinic P21/cP2_1/c space group, Bruker APEXII diffractometer) .

Advanced Research Questions

Q. What crystallographic methods are recommended for determining the 3D conformation and intermolecular interactions of this compound?

  • Software Tools: Use SHELX (e.g., SHELXL for refinement) or OLEX2 for structure solution and visualization. and detail SHELX’s robustness in handling anisotropic displacement parameters and twinned data . emphasizes OLEX2’s workflow integration for structure analysis and reporting .
  • Data Collection: Monochromatic radiation (e.g., Mo-Kα) and φ/ω scans on area detectors (e.g., Bruker APEXII) ensure high-resolution data, as shown in .
  • Validation: Check for R-factor convergence and residual electron density using WinGX () .

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Cross-Validation: Compare experimental NMR shifts with DFT-calculated values. For example, uses X-ray and NMR to validate spatial arrangements of similar compounds .
  • Dynamic Effects: Consider temperature-dependent NMR or variable-temperature crystallography to account for conformational flexibility.
  • Advanced Modeling: Use molecular dynamics simulations to reconcile discrepancies in bond lengths or angles observed in crystallography vs. static models .

Q. What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Functionalization Sites:
    • Bromothiophene: Replace bromine via Suzuki coupling or nucleophilic substitution to introduce aryl/heteroaryl groups () .
    • Pyrrolidine Ring: Modify fluorine substituents or introduce chiral centers to probe steric/electronic effects () .
  • Biological Assays: Use in vitro receptor-binding studies (e.g., radioligand displacement) to evaluate pharmacological potential. suggests bromine and fluorine enhance interactions with hydrophobic enzyme pockets .

Q. What are the challenges in analyzing the compound’s stability under varying experimental conditions?

  • Thermal Stability: Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Photostability: Expose to UV-Vis light and monitor degradation via HPLC ( discusses similar protocols) .
  • Solution Stability: Test in buffered solutions (pH 2–12) and organic solvents (DMF, DMSO) to identify optimal storage conditions.

Methodological Tables

Q. Table 1: Example Crystallographic Parameters (Adapted from )

ParameterValue
Crystal systemMonoclinic
Space groupP21/cP2_1/c
a,b,ca, b, c (Å)7.0327, 7.6488, 36.939
β\beta (°)91.315
RadiationMo-Kα (λ=0.71073\lambda = 0.71073 Å)
DetectorBruker APEXII CCD

Q. Table 2: Synthetic Optimization Checklist

ParameterRecommendation
SolventAnhydrous DMF or THF
BaseK2_2CO3_3 or Cs2_2CO3_3
Temperature80–110°C (reflux)
PurificationColumn chromatography (silica gel, hexane/EtOAc)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine
Reactant of Route 2
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1-[(5-Bromothiophen-2-yl)methyl]-3,3-difluoropyrrolidine

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